molecular formula C18H19N3O2S2 B6142924 3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 742118-91-8

3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6142924
CAS No.: 742118-91-8
M. Wt: 373.5 g/mol
InChI Key: CSGOTTGBHAYTEC-UHFFFAOYSA-N
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Description

3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.09186920 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors ofPhosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

This can lead to a decrease in cell proliferation and survival, making these inhibitors potentially useful in the treatment of cancer .

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway . This pathway plays a key role in cell cycle progression, survival, and growth. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to reduced tumor growth .

Pharmacokinetics

It’s known that the stability of similar compounds, such as 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, can be influenced by the presence of acids and bases, leading to rearrangement into different compounds . This could potentially impact the bioavailability of the compound .

Result of Action

Given its potential role as a pi3k inhibitor, it could potentially lead to decreased cell proliferation and survival, particularly in the context of cancer cells .

Action Environment

Environmental factors such as the presence of acids and bases can influence the stability of similar compounds . For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles are generally unstable in the presence of acids and bases and are rearranged into different compounds . This could potentially influence the efficacy of the compound .

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-17-16-14(12-15(25-16)13-4-2-1-3-5-13)19-18(24)21(17)7-6-20-8-10-23-11-9-20/h1-5,12H,6-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOTTGBHAYTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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